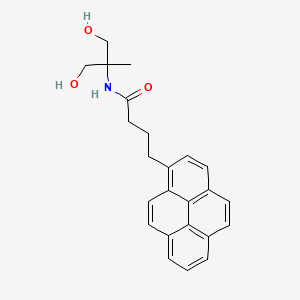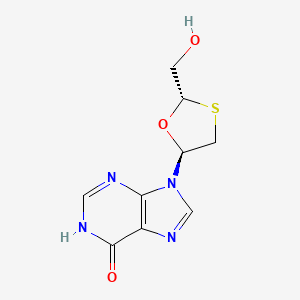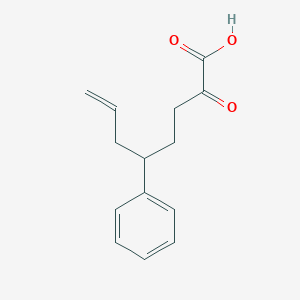
2-Oxo-5-phenyloct-7-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-5-phenyloct-7-enoic acid is an organic compound characterized by the presence of a ketone group (2-oxo), a phenyl group (5-phenyl), and an oct-7-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-phenyloct-7-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with a suitable ketone, followed by oxidation and subsequent functional group transformations. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-5-phenyloct-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-Oxo-5-phenyloct-7-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-5-phenyloct-7-enoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-4-phenylbutanoic acid: Similar structure but with a shorter carbon chain.
2-Oxo-6-phenyloctanoic acid: Similar structure but with a different position of the phenyl group.
2-Oxo-5-phenylhexanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-Oxo-5-phenyloct-7-enoic acid is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
2-oxo-5-phenyloct-7-enoic acid |
InChI |
InChI=1S/C14H16O3/c1-2-6-11(9-10-13(15)14(16)17)12-7-4-3-5-8-12/h2-5,7-8,11H,1,6,9-10H2,(H,16,17) |
Clé InChI |
WSPNQPTWQQEIDG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CCC(=O)C(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


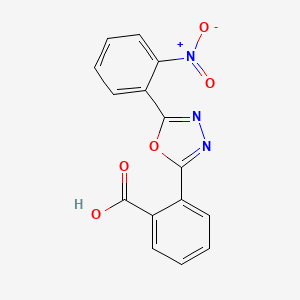
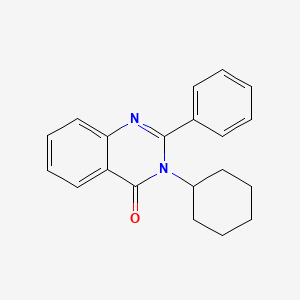
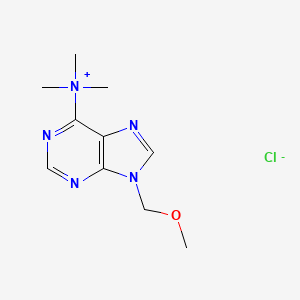
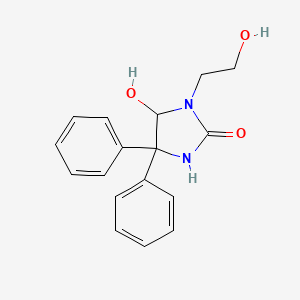
![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
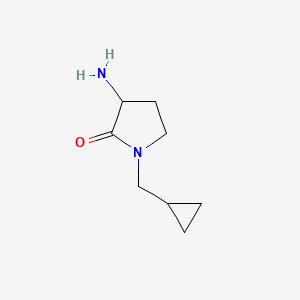

![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)

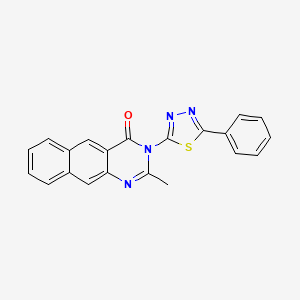
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
